
(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrobenzyl group and a diamino-oxobutanoate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2,4-diamino-4-oxobutanoic acid and 4-nitrobenzyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine.
Reaction Steps: The (S)-2,4-diamino-4-oxobutanoic acid is reacted with 4-nitrobenzyl bromide in the presence of the base to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted products with various functional groups replacing the nitrobenzyl moiety.
科学研究应用
(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to elicit a biological response.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
相似化合物的比较
Similar Compounds
(S)-Methyl 2,4-diamino-4-oxobutanoate hydrochloride: A similar compound with a methyl group instead of a nitrobenzyl group.
(S)-2,4-Diamino-4-oxobutanoic acid: The parent compound without the nitrobenzyl moiety.
Uniqueness
(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where the nitrobenzyl functionality is required.
属性
分子式 |
C11H14BrN3O5 |
|---|---|
分子量 |
348.15 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl (2S)-2,4-diamino-4-oxobutanoate;hydrobromide |
InChI |
InChI=1S/C11H13N3O5.BrH/c12-9(5-10(13)15)11(16)19-6-7-1-3-8(4-2-7)14(17)18;/h1-4,9H,5-6,12H2,(H2,13,15);1H/t9-;/m0./s1 |
InChI 键 |
GHBAUQLEMIMDES-FVGYRXGTSA-N |
手性 SMILES |
C1=CC(=CC=C1COC(=O)[C@H](CC(=O)N)N)[N+](=O)[O-].Br |
规范 SMILES |
C1=CC(=CC=C1COC(=O)C(CC(=O)N)N)[N+](=O)[O-].Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


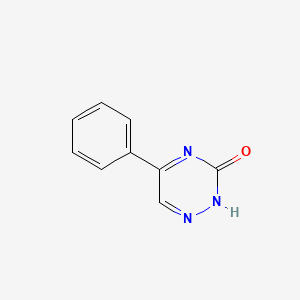
![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
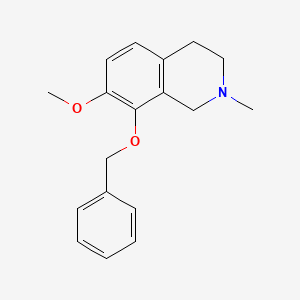
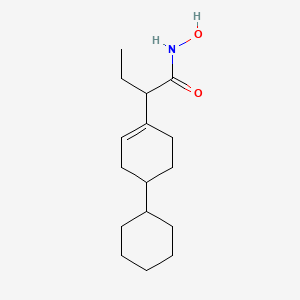
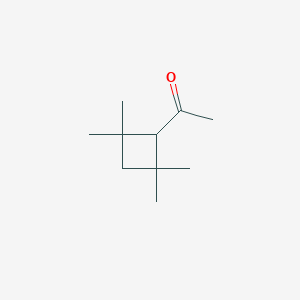
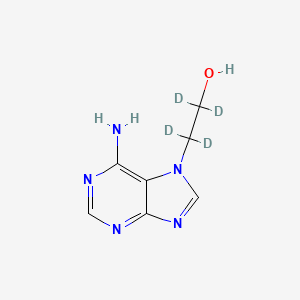
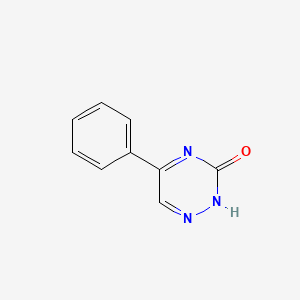
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
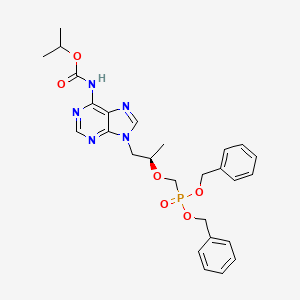
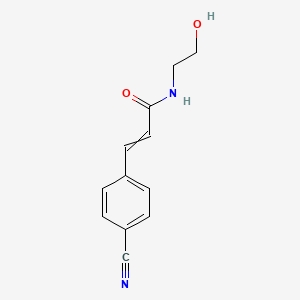

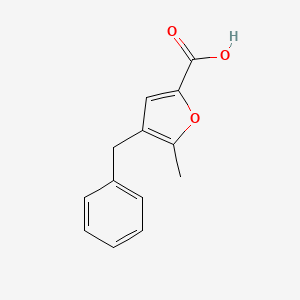
![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
